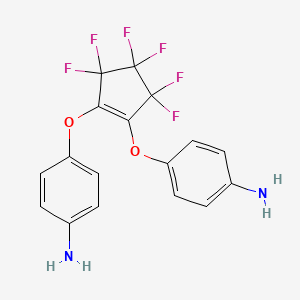
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, commonly referred to as BIPHEC, is a type of organic compound that has a wide range of important applications in the fields of scientific research and industrial production. BIPHEC is a highly versatile organic compound that is used in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic materials. It is also used as an intermediate in the production of other organic compounds and as a catalyst for various reactions.
Applications De Recherche Scientifique
BIPHEC is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other organic compounds. It is also used as a polymerization agent, as an adhesive, and as a stabilizer in the production of pharmaceuticals. In addition, BIPHEC is used to make a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mécanisme D'action
BIPHEC is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. In particular, it is capable of forming covalent bonds with nitrogen, oxygen, and carbon atoms. This makes it a useful reagent in organic synthesis, as it can form a variety of different products depending on the reaction conditions. In addition, BIPHEC can act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
BIPHEC is a non-toxic organic compound that does not have any known adverse effects on humans or animals. It is not known to have any significant biochemical or physiological effects, although it is possible that it may interact with certain proteins or enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
BIPHEC has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic processes. It is also relatively inexpensive and easy to obtain, making it a cost-effective reagent for research. However, BIPHEC can be difficult to handle in the laboratory due to its reactivity, and it should be handled with extreme caution.
Orientations Futures
BIPHEC has a wide range of potential applications in the fields of scientific research and industrial production. It can be used as a catalyst for various reactions, as an intermediate in the production of other organic compounds, and as a polymerization agent. In addition, it can be used to produce a variety of polymers, including polyurethanes, polyesters, and polyamides. Furthermore, BIPHEC can be used to produce a variety of pharmaceuticals and other organic materials. Finally, BIPHEC can be used to create a variety of novel materials with unique properties, such as biodegradable polymers and polymers with improved thermal and mechanical properties.
Méthodes De Synthèse
BIPHEC is synthesized through a process known as the Knoevenagel condensation reaction. In this reaction, an aldehyde is reacted with an isocyanide in the presence of an acid catalyst. The reaction produces a compound with a carbon-carbon double bond and an isocyanate group. This compound can then be reacted with a variety of other compounds to form a variety of products, including BIPHEC.
Propriétés
IUPAC Name |
1-[3,3,4,4,5,5-hexafluoro-2-(4-isocyanatophenoxy)cyclopenten-1-yl]oxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O4/c20-17(21)15(30-13-5-1-11(2-6-13)26-9-28)16(18(22,23)19(17,24)25)31-14-7-3-12(4-8-14)27-10-29/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSKOBIYRTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

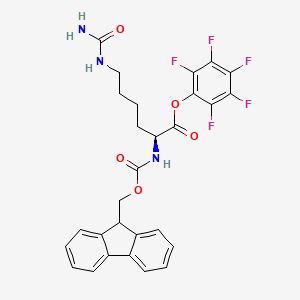
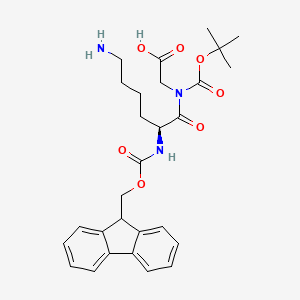
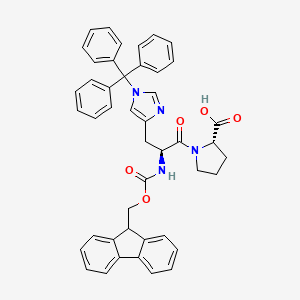
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)
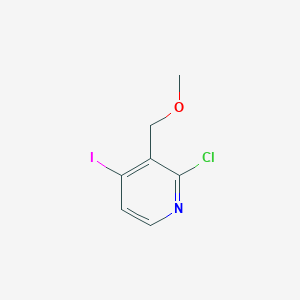
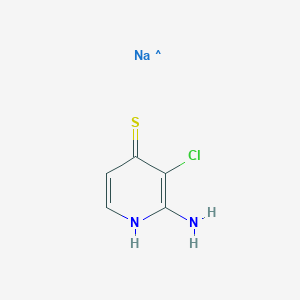

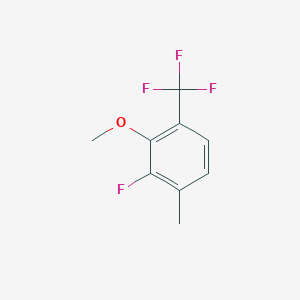


![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)

